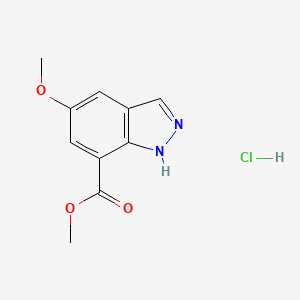

methyl5-methoxy-1H-indazole-7-carboxylatehydrochloride

Description

Methyl 5-methoxy-1H-indazole-7-carboxylate hydrochloride is a heterocyclic compound featuring an indazole core (a bicyclic structure with two nitrogen atoms at positions 1 and 2). Key substituents include a methoxy group at position 5, a methyl carboxylate ester at position 7, and a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or bioactive molecules due to its hydrogen-bonding capabilities and structural rigidity .

Properties

Molecular Formula |

C10H11ClN2O3 |

|---|---|

Molecular Weight |

242.66 g/mol |

IUPAC Name |

methyl 5-methoxy-1H-indazole-7-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-14-7-3-6-5-11-12-9(6)8(4-7)10(13)15-2;/h3-5H,1-2H3,(H,11,12);1H |

InChI Key |

IISBZULXMAVFGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)C(=O)OC)NN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5-methoxy-1H-indazole-7-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which facilitates the formation of the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of catalysts or solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl5-methoxy-1H-indazole-7-carboxylatehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl5-methoxy-1H-indazole-7-carboxylatehydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl5-methoxy-1H-indazole-7-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

A comparative analysis of methyl 5-methoxy-1H-indazole-7-carboxylate hydrochloride with related indole and indazole derivatives is summarized in Table 1.

Table 1: Structural and Functional Group Comparison

Key Observations:

- Functional Groups: The methyl carboxylate ester at position 7 offers hydrolytic stability compared to the reactive acyl chloride group in 5-methoxyindole-2-acylchloride . The hydrochloride salt improves solubility relative to free-base analogs like 5-methoxytryptamine .

- Complexity: Dihydronaphtoindole derivatives from feature fused-ring systems, which may enhance lipophilicity but complicate synthesis compared to the simpler indazole framework .

Research Findings and Trends

- Reactivity Trends: Indazole derivatives generally exhibit higher thermal and oxidative stability than indoles due to aromatic nitrogen arrangement.

- Yield and Purity: Compounds with reactive groups (e.g., acyl chlorides) often require stringent reaction conditions to minimize side products, as seen in .

- Solubility: Hydrochloride salts (e.g., target compound) address solubility limitations of free bases, enhancing bioavailability in drug development .

Biological Activity

Methyl 5-methoxy-1H-indazole-7-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics and potential biological activities make it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

Methyl 5-methoxy-1H-indazole-7-carboxylate hydrochloride features an indazole core with a methoxy group and a carboxylate moiety, which contribute to its reactivity and biological interactions. The compound's specific substitution pattern on the indazole ring is believed to influence its biological activity and chemical reactivity, making it a valuable scaffold for drug development.

Biological Activity Overview

Research indicates that methyl 5-methoxy-1H-indazole-7-carboxylate hydrochloride exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed mechanisms remain to be elucidated.

- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown promising results against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells .

The mechanism of action for methyl 5-methoxy-1H-indazole-7-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound can bind to enzymes or receptors, modulating their activity to achieve therapeutic effects. The exact pathways are still under investigation, but initial findings suggest involvement in apoptosis induction and cell cycle regulation .

Antitumor Activity

A series of studies have focused on the anticancer potential of indazole derivatives, including methyl 5-methoxy-1H-indazole-7-carboxylate hydrochloride. For instance:

- Study on Antiproliferative Effects : One study evaluated the antiproliferative activity of various indazole derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell growth, with IC50 values ranging from 5.15 µM to higher concentrations depending on the specific cell line .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6o | K562 | 5.15 | High |

| 6o | HEK-293 | 33.2 | Low |

This table summarizes key findings from the study, highlighting the selectivity of compound 6o towards cancer cells compared to normal cells.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the indazole structure can significantly impact biological activity. For example, varying substituents at specific positions on the indazole ring has been shown to enhance or diminish anticancer efficacy . This finding underscores the importance of chemical structure in designing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.